REACTION_CXSMILES
|
C([Si](C)(C)[O:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[C:14]([NH:17][C:18]1[C:19]([NH2:26])=[CH:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=1)[CH:13]=[CH:12]2)(C)(C)C.[C:29](O)(=O)C.C(N)=N>COCCO>[CH3:25][O:24][C:21]1[CH:22]=[CH:23][C:18]2[N:17]([C:14]3[CH:13]=[CH:12][C:11]4[C:16](=[C:7]([OH:6])[CH:8]=[CH:9][CH:10]=4)[N:15]=3)[CH:29]=[N:26][C:19]=2[CH:20]=1 |f:1.2|
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Name
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N1-[8-(tert-Butyl-dimethyl-silanyloxy)-quinolin-2-yl]-4-methoxy-benzene-1,2-diamine
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Quantity
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18.3 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)[Si](OC=1C=CC=C2C=CC(=NC12)NC=1C(=CC(=CC1)OC)N)(C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
reacted at this temperature for 1.5 hours
|
Duration
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1.5 h
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Type
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CUSTOM
|
Details
|
The solvent was removed under vacuum
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Type
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CUSTOM
|
Details
|
the resulting solid was triturated with ethyl ether (Et2O)
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |